molecular formula C13H18ClFN2 B1461465 (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine CAS No. 1019457-96-5

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Cat. No. B1461465
M. Wt: 256.74 g/mol
InChI Key: RSEZOEOSDRNJIW-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine, also known as CFPMA, is a synthetic chemical compound with a wide range of uses in the scientific community. It has been studied for its potential applications in medicinal chemistry, drug synthesis, and analytical chemistry, as well as its potential as a novel drug target.

Scientific Research Applications

Biased Agonists for Serotonin 5-HT1A Receptors

A study designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, identifying them as biased agonists of serotonin 5-HT1A receptors, preferring ERK1/2 phosphorylation over other signaling pathways. These derivatives exhibited high affinity for 5-HT1A receptors with significant selectivity against other receptors, suggesting their potential as antidepressant drug candidates due to their robust antidepressant-like activity in in vivo studies (J. Sniecikowska et al., 2019).

Monoamine Oxidase Inhibitors

Another research focused on the alpha-silyl amine derivatives of benzyl-dimethyl-silyl-methanamine, including p-fluoro and p-chloro derivatives, as potent and selective inhibitors of monoamine oxidase B (MAO-B). These findings indicate their potential as anti-Parkinsonian agents due to their selective inhibition of MAO-B, with 4-fluorobenzyl-dimethyl-silyl-methanamine showing the highest potency (C. Danzin et al., 1989).

Central Nervous System Agents

Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] identified derivatives with significant central nervous system depressant activity. These compounds, particularly 1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine], demonstrated potency in Sidman avoidance paradigms in rats, suggesting their potential as neuroleptic agents with minimal nonselective dopamine-receptor blocking effects (R. Allen et al., 1978).

Structural and Bioactive Heterocycles

The synthesis and characterization of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, revealed its antiproliferative activity. X-ray diffraction studies confirmed its structure, and the compound showed stability due to inter and intra-molecular hydrogen bonds, highlighting its potential therapeutic applications (S. Benaka Prasad et al., 2018).

Piperidine Derivatives as Corrosion Inhibitors

A study on the corrosion inhibition properties of piperidine derivatives on iron demonstrated the potential of these compounds in industrial applications. Quantum chemical calculations and molecular dynamics simulations identified the derivatives with the highest binding energies and inhibition efficiencies, indicating their effectiveness in protecting against corrosion (S. Kaya et al., 2016).

properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-13-6-12(15)4-3-11(13)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEZOEOSDRNJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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